2-Isopropylamino-4-methylbenzonitrile
Description
Significance of Benzonitrile (B105546) Derivatives in Organic and Medicinal Chemistry
Benzonitrile derivatives represent a crucial class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile group (-CN). This structural motif imparts a unique combination of chemical reactivity and stability, making them highly valuable in both organic and medicinal chemistry. The nitrile group is a key pharmacophore found in numerous pharmaceutical agents and natural products. nih.gov Its incorporation into drug candidates can enhance binding affinity to biological targets and improve pharmacokinetic profiles. nih.gov
In organic synthesis, benzonitriles are versatile precursors for a wide array of functional groups, including amines, amides, and carboxylic acids. google.com They serve as fundamental building blocks for the synthesis of more complex molecules, including various heterocyclic compounds with important pharmacological properties. nih.gov The reactivity of the nitrile group, coupled with the stability of the aromatic ring, allows for a broad range of chemical transformations.
The applications of benzonitrile derivatives in medicinal chemistry are extensive. They are integral to the synthesis of drugs for a wide range of conditions. For instance, certain benzonitrile-containing compounds have been investigated for their potential as anticancer, antiviral, and antimicrobial agents. mst.edu The development of PI3K inhibitors for cancer treatment and dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy are active areas of research involving benzonitrile derivatives. nih.govnih.gov Furthermore, some benzonitrile derivatives have been explored as non-steroidal androgen receptor antagonists and aromatase inhibitors for treating estrogen-dependent diseases. nih.gov
The following table provides a summary of the key roles of benzonitrile derivatives:
| Area of Significance | Description |
| Organic Synthesis | Versatile precursors for amines, amides, and carboxylic acids. google.com Key building blocks for complex heterocyclic structures. nih.gov |
| Medicinal Chemistry | The nitrile group acts as a crucial pharmacophore, enhancing drug-target interactions. nih.gov |
| Drug Development | Used in the synthesis of potential treatments for cancer, viral infections, and bacterial infections. mst.edunih.govnih.gov |
| Specific Therapeutic Areas | Investigated as PI3K inhibitors, adenosine receptor antagonists, and hormone-related cancer therapies. nih.govnih.govnih.gov |
Scope and Focus of Academic Research on 2-Isopropylamino-4-methylbenzonitrile
Academic research on this compound has primarily centered on its synthesis and its role as a chemical intermediate in the preparation of more complex molecules. The compound, with the chemical formula C11H14N2, is also known by other names such as 4-Methyl-2-[(propan-2-yl)amino]benzonitrile. nih.gov
Several synthetic routes for this compound have been documented. One notable method involves a Buchwald-Hartwig coupling reaction, a powerful tool in organic chemistry for the formation of carbon-nitrogen bonds. This reaction typically utilizes a palladium catalyst to couple an amine with an aryl halide. In the case of this compound, the synthesis can be achieved by reacting 2-bromo-4-methylbenzonitrile (B184184) with isopropylamine (B41738). chemicalbook.com Another described synthesis method starts from 2-amino-4-methylbenzonitrile (B1273660), which is reacted with acetone (B3395972) in the presence of phthalic acid and sodium borohydride (B1222165). prepchem.com
The primary focus of academic inquiry into this compound lies in its utility as a building block. While direct biological activity studies on this compound are not extensively reported in the available literature, its structural features make it a valuable precursor for the synthesis of pharmacologically active compounds. For example, research into novel dual A2A/A2B adenosine receptor antagonists for cancer immunotherapy has involved the synthesis of derivatives based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov This highlights the potential for compounds like this compound to serve as starting materials in the development of new therapeutic agents.
The table below summarizes the key research focus areas for this compound:
| Research Focus | Details |
| Chemical Synthesis | Buchwald-Hartwig coupling of 2-bromo-4-methylbenzonitrile and isopropylamine. chemicalbook.com Reaction of 2-amino-4-methylbenzonitrile with acetone and reducing agents. prepchem.com |
| Role as an Intermediate | Utilized as a building block for more complex molecules. nih.gov |
| Potential Applications | Starting material for the synthesis of potential therapeutic agents, such as adenosine receptor antagonists. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(propan-2-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKRBGJBJXDAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182462 | |
| Record name | 2-Isopropylamino-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28195-00-8 | |
| Record name | 4-Methyl-2-[(1-methylethyl)amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28195-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylamino-4-methylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028195008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylamino-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylamino-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Considerations in Benzonitrile Chemistry Relevant to 2 Isopropylamino 4 Methylbenzonitrile
General Synthetic Strategies for Aminobenzonitriles
The construction of aminobenzonitriles can be approached through several established chemical transformations. These methods often involve the sequential introduction or modification of functional groups on the aromatic ring.
One versatile, albeit multi-step, approach to synthesizing amino-substituted aromatics involves the formation of an amide bond followed by a reduction step. The amide itself can be formed from a corresponding carboxylic acid via activation to an acid chloride, which then reacts with an amine. ncert.nic.in
Alternatively, a nitrile group can be derived from a primary amide through dehydration. Dehydration reactions of primary amides are a conventional method for producing nitriles. chemicalbook.com For instance, 3-methoxy-4-methylbenzamide (B1613557) can be dehydrated using thionyl chloride to yield 3-methoxy-4-methylbenzonitrile. google.com The subsequent reduction of the amide functionality to an amine is a key transformation. Amides are generally stable and require strong reducing agents, such as lithium aluminium hydride (LiAlH₄), to be effectively reduced to the corresponding amines. ncert.nic.inresearchgate.net
A related pathway is reductive amination. A specific synthesis for 2-isopropylamino-4-methylbenzonitrile has been documented starting from 2-amino-4-methylbenzonitrile (B1273660). In this process, a stirred mixture of 2-amino-4-methylbenzonitrile, phthalic acid, and acetone (B3395972) is treated with sodium borohydride (B1222165) to yield the target compound. prepchem.com
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group, which is often a halide. wikipedia.org
This strategy is commonly employed for the synthesis of aminobenzonitriles. For example, 4-aminobenzonitrile (B131773) can be generated from 4-chlorobenzonitrile (B146240) through reactions with various aminating agents like ammonia (B1221849) water or ethylenediamine. bloomtechz.com The process involves the cleavage of the carbon-halogen bond by the ammonia molecule, a process known as ammonolysis. ncert.nic.in While effective for activated substrates, SNAr reactions on unactivated or deactivated rings can be challenging and may require harsh conditions or specialized catalytic systems, as discussed in subsequent sections.
Modern Approaches in Organic Synthesis Applicable to Benzonitrile (B105546) Derivatives
Contemporary organic synthesis emphasizes efficiency, sustainability, and the use of advanced catalytic methods to overcome the limitations of classical approaches.
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. In benzonitrile synthesis, traditional methods often suffer from drawbacks like the use of corrosive acids, metal salt catalysts, and difficult separation procedures. rsc.orgsemanticscholar.org
A significant advancement has been the development of novel green synthetic routes using ionic liquids (ILs). For instance, a method using the ionic liquid [HSO₃-b-Py]·HSO₄ has been shown to act as a co-solvent, catalyst, and phase-separation agent in the synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine (B1172632) salt. rsc.orgresearchgate.netrsc.org This system eliminates the need for a metal salt catalyst and simplifies product separation, as the ionic liquid can be easily recovered and recycled. rsc.orgrsc.org Under optimized conditions, this route can achieve 100% conversion and yield. rsc.orgresearchgate.net
Table 1: Green Synthesis of Benzonitrile using an Ionic Liquid Catalyst
| Parameter | Condition | Result |
|---|---|---|
| Reactants | Benzaldehyde, Hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt | - |
| Catalyst/Solvent | Ionic Liquid [HSO₃-b-Py]·HSO₄ and paraxylene | Multiple roles: co-solvent, catalysis, phase separation |
| Reactant Molar Ratio | 1 : 1.5 (Benzaldehyde to Hydroxylamine salt) | - |
| Temperature | 120 °C | Optimized for high reaction rate |
| Time | 2 hours | - |
| Conversion & Yield | - | 100% |
Data sourced from multiple studies on green synthesis methodologies. rsc.orgresearchgate.net
Other green approaches include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, and developing processes that occur in aqueous solutions under mild conditions. rsc.orgresearchgate.net
Organometallic chemistry provides powerful tools for forming new chemical bonds, and its reagents are vital in many chemical syntheses. mt.comfishersci.com Specifically, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including the formation of carbon-nitrogen bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine. This reaction is particularly relevant for the synthesis of this compound. A documented procedure describes the reaction of 2-bromo-4-methylbenzonitrile (B184184) with isopropylamine (B41738) in the presence of a palladium catalyst system. chemicalbook.com This method demonstrates the direct and efficient functionalization of a pre-existing benzonitrile derivative.
Table 2: Buchwald-Hartwig Synthesis of this compound
| Component | Reagent/Condition | Molar Equivalent / Condition |
|---|---|---|
| Aryl Halide | 2-bromo-4-methylbenzonitrile | 1 eq. |
| Amine | Isopropylamine | 1.5 eq. |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.03 eq. |
| Ligand | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 0.05 eq. |
| Base | Caesium Carbonate (Cs₂CO₃) | 2 eq. |
| Solvent | Toluene | - |
| Temperature | 90 °C | - |
| Time | 6 hours | - |
| Yield | - | 43% |
Data from a patented synthetic protocol. chemicalbook.com
This organometallic approach offers high functional group tolerance and is often more efficient than traditional SNAr reactions for less activated aromatic systems.
Optimization of Reaction Conditions for Benzonitrile Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of a synthetic process. Key parameters that are typically adjusted include temperature, solvent, catalyst concentration, and reaction time.
The effect of temperature is significant; for many reactions, an increase in temperature enhances the reaction rate and can lead to higher conversion and yield up to an optimal point. rsc.org For example, in the ionic liquid-catalyzed synthesis of benzonitrile, raising the temperature from 90 °C to 120 °C was shown to significantly increase both conversion and yield. rsc.org
The choice of solvent can also play a critical role, influencing reactant solubility and the stability of intermediates. In some cases, using a mixture of solvents is necessary to achieve the desired outcome. semanticscholar.org Catalyst loading is another key variable. A study on the reduction of benzonitrile using an Fe₃O₄-based catalyst optimized the amount of catalyst, reaction time, and temperature to achieve a 95% yield in 40 minutes. researchgate.net
Table 3: Example of Optimization for Benzonitrile Reduction
| Entry | Catalyst Amount (mg) | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | 60 | 100 | 65 |
| 2 | 10 | 60 | 100 | 85 |
| 3 | 15 | 60 | 100 | 87 |
| 4 | 10 | 40 | 100 | 80 |
| 5 | 10 | 40 | 110 | 95 |
| 6 | 10 | 40 | 120 | 95 |
Data adapted from a study on the catalytic reduction of benzonitrile. researchgate.net
Through systematic optimization of these parameters, synthetic routes can be refined to be highly efficient and selective.
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2 Isopropylamino 4 Methylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Isopropylamino-4-methylbenzonitrile
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy of this compound provides precise information about the number of different types of protons, their electronic environments, and their proximity to other protons. The analysis reveals distinct signals corresponding to the isopropyl, methyl, and aromatic protons, as well as the amine proton.
The isopropyl group is characterized by a septet for the single methine (CH) proton, coupled to the six equivalent protons of the two methyl (CH₃) groups, which appear as a doublet. The methyl group attached to the benzene (B151609) ring appears as a distinct singlet. The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the substituted benzene ring. An amine proton (NH) is also present, which may appear as a broad singlet. The predicted chemical shifts (δ) in a standard solvent like deuterated chloroform (B151607) (CDCl₃) are detailed in the table below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| Aromatic H (C5-H) | ~ 7.3 | Doublet (d) | 1H |
| Aromatic H (C6-H) | ~ 6.7 | Doublet of doublets (dd) | 1H |
| Aromatic H (C3-H) | ~ 6.6 | Singlet (s) | 1H |
| Amine N-H | ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H |
| Isopropyl CH | ~ 3.7 | Septet (sept) | 1H |
| Ring CH₃ | ~ 2.3 | Singlet (s) | 3H |
| Isopropyl (CH₃)₂ | ~ 1.25 | Doublet (d) | 6H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the complete mapping of the carbon skeleton. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the substituted benzene ring and nitrile group, and the two different types of carbons in the isopropyl group. The electron-donating amino group and the electron-withdrawing nitrile group significantly influence the chemical shifts of the aromatic carbons.
The predicted chemical shifts for each carbon atom are summarized in the following table.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C-NH) | ~ 148 |
| C4 (C-CH₃) | ~ 140 |
| C6 | ~ 133 |
| C5 | ~ 118 |
| Cyano (C≡N) | ~ 117 |
| C3 | ~ 115 |
| C1 (C-CN) | ~ 105 |
| Isopropyl CH | ~ 45 |
| Isopropyl (CH₃)₂ | ~ 23 |
| Ring CH₃ | ~ 21 |
Multidimensional NMR Techniques in Benzonitrile (B105546) Structure Determination
While 1D NMR spectra provide fundamental structural data, multidimensional NMR techniques are employed to unambiguously confirm the complex structure of substituted benzonitriles. These experiments reveal correlations between nuclei, confirming atomic connectivity.
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment would be used to confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons. It would also verify the connectivity between adjacent protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons). For this compound, HMBC would show correlations from the ring methyl protons to the C3, C4, and C5 carbons, and from the isopropyl methine proton to the C2 carbon of the ring, confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this technique, the compound is first separated from other volatile components in a gas chromatograph before being introduced into the mass spectrometer. Electron ionization (EI) is a common method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment. rsc.orguni-saarland.de
The resulting mass spectrum displays a molecular ion (M⁺) peak corresponding to the intact molecule's mass, and a series of fragment ion peaks. The molecular weight of this compound is 174.25 g/mol , so the molecular ion peak is expected at an m/z of 174. sielc.com The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. The most stable fragments are typically the most abundant. A primary fragmentation event is the loss of a methyl group (•CH₃) from the isopropyl moiety, resulting in a highly stable secondary benzylic cation at m/z 159. This fragment is often the most intense peak in the spectrum, known as the base peak.
The predicted major ions in the GC-MS spectrum are presented below.
| Predicted m/z | Ion Structure / Identity | Significance |
|---|---|---|
| 174 | [C₁₁H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 159 | [M - CH₃]⁺ | Base Peak, loss of a methyl radical from the isopropyl group |
| 132 | [M - C₃H₆]⁺ | Loss of propene via McLafferty-type rearrangement |
| 116 | [C₈H₆N]⁺ | Further fragmentation of the aromatic ring |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
For analyses where the compound is part of a more complex, non-volatile mixture, or for applications requiring softer ionization, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. researchgate.net This technique separates components in the liquid phase before they are introduced into the mass spectrometer. thermofisher.com
Analysis of this compound can be performed using a reverse-phase (RP) HPLC method. sielc.com A typical mobile phase would consist of acetonitrile (B52724) and water, with an acid modifier like formic acid to facilitate protonation for mass spectrometry detection. sielc.com Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically generates a protonated molecular ion ([M+H]⁺). For this compound, the expected ion would be observed at m/z 175. The gentle nature of ESI often results in minimal fragmentation, making it excellent for confirming the molecular weight of the parent compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Applications
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound, providing highly accurate mass measurements that allow for the determination of its elemental composition. pnnl.gov Unlike nominal mass spectrometry, HRMS can distinguish between ions with very similar masses, such as those resulting from CH₄ vs. O substitutions, which is essential for confirming the molecular formula C₁₁H₁₄N₂. pnnl.gov Techniques like Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) or Orbitrap-based mass spectrometry offer the high resolving power necessary for such precise measurements. nih.gov
Tandem Mass Spectrometry (MS/MS) complements HRMS by providing detailed structural information through controlled fragmentation of a selected precursor ion (in this case, the molecular ion of this compound). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing the fragment ions, the connectivity of the isopropylamino group, the methyl group, and the nitrile group to the benzene ring can be confirmed.
Expected key fragmentation pathways for this compound would likely involve:
Loss of a methyl group (CH₃•): A common fragmentation for isopropyl groups, leading to a significant fragment ion.
Loss of propene (C₃H₆): Via a McLafferty-type rearrangement or direct cleavage, resulting in the anilinium-type fragment.
Cleavage of the C-N bond: Breaking the bond between the isopropyl group and the nitrogen atom.
These fragmentation patterns can be elucidated by coupling liquid chromatography with mass spectrometry (LC-MS/MS), which also serves as a powerful tool for separating the compound from any impurities prior to mass analysis. bldpharm.comnih.gov
Table 1: Predicted HRMS Fragments of this compound
| Fragment Ion | Proposed Structure | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₅N₂⁺ | 175.1230 |
| [M-CH₃]⁺ | C₁₀H₁₂N₂⁺ | 160.1000 |
| [M-C₃H₆]⁺ | C₈H₉N₂⁺ | 133.0760 |
| [C₇H₆N]⁺ | Fragment from cleavage of C-N bond and loss of isopropyl group and methyl from the ring. | 104.0500 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. researchgate.netindexcopernicus.com
The analysis of the vibrational spectra of this compound would reveal key bands corresponding to its distinct structural features:
Nitrile Group (C≡N): This group gives rise to a very sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. This peak is one of the most unambiguous indicators of the nitrile functionality. analis.com.my
Secondary Amine (N-H): The N-H stretching vibration appears as a single, sharp band of medium intensity in the 3300-3500 cm⁻¹ region. The N-H bending vibration can be observed in the 1550-1650 cm⁻¹ region.
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. Aromatic C-H stretching occurs above 3000 cm⁻¹, while out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Aliphatic Groups (C-H): The isopropyl and methyl groups will show characteristic C-H stretching vibrations in the 2850-2970 cm⁻¹ range. C-H bending vibrations for these groups are expected around 1365-1470 cm⁻¹.
Raman spectroscopy serves as a complementary technique. While the N-H and C=O (if present) stretching bands are typically strong in the IR spectrum, the C≡N and aromatic C=C stretching vibrations often produce strong signals in the Raman spectrum, aiding in a comprehensive structural assignment. researchgate.netindexcopernicus.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Nitrile (C≡N) | Stretching | 2220 - 2260 | IR (strong), Raman (strong) |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | IR (medium) |
| Secondary Amine (N-H) | Bending | 1550 - 1650 | IR (variable) |
| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | IR, Raman |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (isopropyl, methyl) | Stretching | 2850 - 2970 | IR, Raman |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing its chromophoric systems. ijprajournal.com The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene derivative. These absorptions arise primarily from π → π* transitions within the aromatic ring. analis.com.my The presence of substituents—the isopropylamino group, the methyl group, and the nitrile group—influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.
The isopropylamino group acts as an auxochrome, a group that, when attached to a chromophore, modifies the λ_max and ε. As an electron-donating group, it is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary benzene absorption bands. units.it
The nitrile group , being electron-withdrawing, also influences the electronic structure of the benzene ring, further affecting the absorption spectrum.
In addition to the π → π* transitions, a weaker absorption corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen of the amino group, might be observed. analis.com.my
The solvent used for analysis can also affect the spectrum, a phenomenon known as solvatochromism. units.it Polar solvents may stabilize the ground or excited state differently than non-polar solvents, leading to shifts in λ_max.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore/Electrons Involved | Expected λ_max Region (nm) |
| π → π | Aromatic Benzene Ring | ~200-240 |
| π → π | Aromatic Benzene Ring | ~250-290 |
| n → π* | Non-bonding electrons (N-atom) | >290 (weak intensity) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. analis.com.my
For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. mdpi.com The diffraction pattern is collected and analyzed to solve the crystal structure.
The resulting data would precisely define:
The planarity of the benzonitrile ring.
The exact bond lengths of the C≡N, C-N, and C-C bonds, which can be compared to theoretical values to understand effects like conjugation. analis.com.my
The bond angles around the substituted carbons of the ring and the nitrogen atom of the amino group.
The conformation of the isopropyl group relative to the plane of the aromatic ring.
The intermolecular interactions (e.g., hydrogen bonding, π–π stacking) that govern the packing of molecules in the crystal lattice. mdpi.com
This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are premier analytical techniques for separating components of a mixture and assessing the purity of a compound. sielc.com These methods are essential in both the synthesis and quality control stages for this compound.
A typical method for this compound would involve reverse-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.com A common mobile phase could consist of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape. sielc.com Formic acid is preferred for LC-MS applications due to its volatility. sielc.com
UPLC represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to achieve:
Faster Analysis Times: The efficiency of the smaller particles allows for higher flow rates without sacrificing resolution, significantly reducing run times. mdpi.com
Improved Resolution: UPLC provides sharper and narrower peaks, allowing for better separation of the main compound from closely related impurities. scripps.edu
Increased Sensitivity: The narrower peaks lead to a higher signal-to-noise ratio, improving detection limits. scripps.edu
These chromatographic techniques are used to determine the purity of this compound by calculating the peak area percentage of the main component relative to any detected impurities.
Table 4: Typical Liquid Chromatography Conditions for Analysis
| Parameter | HPLC | UPLC |
| Column | C18, 3-5 µm particle size | C18, <2 µm particle size |
| Mobile Phase | Acetonitrile/Water with Acid Modifier | Acetonitrile/Water with Acid Modifier |
| Detection | UV-Vis (at λ_max), MS | UV-Vis (at λ_max), MS |
| Flow Rate | ~1.0 mL/min | ~0.3-0.6 mL/min |
| Advantage | Robust and widely available | Higher speed, resolution, and sensitivity |
| Application | Purity assessment, preparative separation | High-throughput screening, impurity profiling |
Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of 2 Isopropylamino 4 Methylbenzonitrile
Mechanistic Studies of Reactions Involving 2-Isopropylamino-4-methylbenzonitrile
The benzonitrile (B105546) core of this compound is susceptible to reactions typical of aromatic systems, with the substituents significantly directing the outcomes of these transformations.
Nucleophilic and Electrophilic Substitution Reactions at the Benzonitrile Core
Nucleophilic Aromatic Substitution (SNA r):
Generally, nucleophilic aromatic substitution on a benzonitrile ring is challenging due to the electron-rich nature of the aromatic system. libretexts.org Such reactions typically require strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this compound. youtube.com The presence of the electron-donating isopropylamino and methyl groups further deactivates the ring for this type of substitution.
However, under forcing conditions or with very strong nucleophiles, substitution might occur, likely proceeding through an addition-elimination mechanism involving a transient, negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. For a reaction to occur, a suitable leaving group would need to be present on the aromatic ring.
Electrophilic Aromatic Substitution (EAS):
The isopropylamino group is a strong activating group and, along with the methyl group, directs incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org In this compound, the positions are influenced as follows:
Isopropylamino group (at C2): Strongly activating and ortho-, para-directing. The para position (C5) and the ortho position (C3) are activated.
Methyl group (at C4): Weakly activating and ortho-, para-directing. The ortho positions (C3 and C5) are activated.
Nitrile group (at C1): Deactivating and meta-directing.
The combined effect of the activating isopropylamino and methyl groups overwhelmingly directs electrophilic attack to the vacant C3 and C5 positions. The steric bulk of the isopropylamino group might slightly favor substitution at the C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, Friedel-Crafts acetylation of a related compound, 2-methylbenzonitrile, demonstrates the introduction of an acetyl group onto the aromatic ring.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |
| C3 | Ortho to Isopropylamino, Ortho to Methyl | Highly Activated |
| C5 | Para to Isopropylamino, Ortho to Methyl | Highly Activated |
| C6 | Ortho to Nitrile, Meta to Methyl | Deactivated |
Reaction Kinetics and Thermodynamic Profiles
Elimination Reactions and Related Mechanisms
Elimination reactions are not a primary transformation pathway for the stable aromatic core of this compound itself. Such reactions typically require a saturated carbon chain with a suitable leaving group. However, derivatives of this compound, for instance, those with modified side chains, could potentially undergo elimination reactions.
Transformations of the Nitrile Functional Group in this compound Derivatives
The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other functionalities.
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (2-isopropylamino-4-methylbenzoic acid) via an intermediate amide. A patented synthesis of 2-methoxy-4-cyanobenzaldehyde involves the hydrolysis of a dibrominated derivative of 3-methoxy-4-methylbenzonitrile. google.com
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield (2-isopropylamino-4-methylphenyl)methanamine.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(2-isopropylamino-4-methylphenyl)ethan-1-one.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds. For instance, 2-aminobenzonitriles are precursors for the synthesis of quinazolinone derivatives. brieflands.comnih.gov A palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles has been developed to produce 2-aminobenzophenones. rsc.org
Interactive Data Table: Potential Transformations of the Nitrile Group
| Reagent(s) | Product Functional Group | Example Product Name |
| H₃O⁺, heat or OH⁻, H₂O, heat | Carboxylic Acid | 2-Isopropylamino-4-methylbenzoic acid |
| 1. LiAlH₄; 2. H₂O | Primary Amine | (2-Isopropylamino-4-methylphenyl)methanamine |
| 1. R-MgBr; 2. H₃O⁺ | Ketone | 1-(2-Isopropylamino-4-methylphenyl)-R-one |
| Various (e.g., with other bifunctional molecules) | Heterocycles | Quinazolinone derivatives |
Chemical Modifications of the Isopropylamino Moiety
The secondary amine of the isopropylamino group is also a site for chemical reactivity.
N-Alkylation and N-Methylation: The nitrogen atom can be further alkylated using alkyl halides or via reductive amination. N-alkylation of anilines with alcohols can be catalyzed by iridium(III) and ruthenium(II) complexes. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide). This is a common strategy to protect the amino group or to introduce new functionalities. libretexts.org
Oxidation: Strong oxidizing agents can potentially oxidize the secondary amine, though this can often lead to complex product mixtures.
Formation of N-nitrosoanilines: The reaction of N-alkyl anilines with a source of the nitrosonium ion (NO⁺), such as nitrous acid, can lead to the formation of N-nitrosoanilines. These compounds can then undergo further reactions, such as rhodium(III)-catalyzed oxidative coupling with allyl alcohols. frontiersin.org
Design and Synthesis of Novel Derivatives with Modified Chemical and Electronic Properties
The strategic design and synthesis of novel derivatives of this compound are pivotal for fine-tuning its chemical and electronic characteristics. While specific research on the derivatization of this exact molecule is not extensively documented in publicly available literature, established principles of synthetic organic chemistry and physical organic chemistry provide a robust framework for predicting the impact of structural modifications. By introducing various functional groups at different positions on the aromatic ring or by modifying the isopropylamino substituent, it is possible to systematically alter the molecule's electron density distribution, reactivity, and spectroscopic properties.
The primary sites for modification on the this compound scaffold are the aromatic ring, the amino group, and the methyl group. Each of these positions offers a handle for synthetic chemists to introduce new functionalities and thereby modulate the electronic nature of the molecule.
Modification of the Aromatic Ring
Electrophilic aromatic substitution reactions can be employed to introduce a range of substituents onto the benzene (B151609) ring. The directing effects of the existing amino and methyl groups will influence the position of the incoming electrophile. The strong activating and ortho-, para-directing nature of the amino group, slightly attenuated by the steric bulk of the isopropyl group, alongside the activating and ortho-, para-directing methyl group, suggests that substitution will likely occur at positions 3, 5, and 6.
By introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the electronic properties of the benzonitrile ring can be significantly altered.
Electron-Donating Groups (EDGs): The introduction of EDGs such as alkoxy (-OR), alkyl (-R), or amino (-NR₂) groups is expected to increase the electron density of the aromatic ring. This, in turn, would enhance the basicity of the amino nitrogen and potentially decrease the electrophilicity of the nitrile carbon.
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs like nitro (-NO₂), cyano (-CN), or halo (-X) groups will decrease the electron density of the ring. This would lead to a decrease in the basicity of the amino nitrogen and an increase in the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
The following table outlines a hypothetical set of derivatives with modifications on the aromatic ring and the predicted impact on their electronic properties.
| Derivative Name | Substituent | Position | Predicted Effect on Electron Density | Predicted Impact on Amino Group Basicity | Predicted Impact on Nitrile Electrophilicity |
| 5-Methoxy-2-isopropylamino-4-methylbenzonitrile | -OCH₃ | 5 | Increase | Increase | Decrease |
| 5-Nitro-2-isopropylamino-4-methylbenzonitrile | -NO₂ | 5 | Decrease | Decrease | Increase |
| 5-Bromo-2-isopropylamino-4-methylbenzonitrile | -Br | 5 | Decrease (Inductive) | Decrease | Increase |
Modification of the Isopropylamino Group
The N-H bond of the secondary amine provides a reactive site for further functionalization. N-alkylation or N-acylation can introduce new groups that can sterically and electronically influence the molecule.
N-Alkylation: Introducing additional alkyl groups would increase the steric bulk around the nitrogen and could slightly increase its basicity due to inductive effects.
N-Acylation: Acylation of the amino group would introduce an amide functionality. The electron-withdrawing nature of the carbonyl group would significantly decrease the electron-donating ability of the nitrogen atom towards the aromatic ring, thereby decreasing the ring's electron density and the nitrogen's basicity.
A palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles has been developed, leading to a wide range of 2-aminobenzophenones. rsc.org This methodology could potentially be adapted for the synthesis of derivatives of this compound.
Modification of the Methyl Group
The methyl group at the 4-position can also be a site for modification, for instance, through free-radical halogenation followed by nucleophilic substitution. This would allow for the introduction of a wide variety of functional groups, which could then be further manipulated. For example, conversion of the methyl group to a bromomethyl group (-CH₂Br) would create an electrophilic site for the attachment of various nucleophiles.
The synthesis of such novel derivatives would involve multi-step reaction sequences, tailored to the specific functional group being introduced. The characterization of these new compounds would rely on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures. Subsequent studies, including computational modeling and experimental measurements (e.g., pKa determination, cyclic voltammetry), would be necessary to quantify the changes in their chemical and electronic properties. researchgate.net
Computational Chemistry and Theoretical Investigations of 2 Isopropylamino 4 Methylbenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular energies. scispace.com For substituted benzonitriles, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to provide reliable results for molecular geometry, vibrational frequencies, and electronic properties. orientjchem.orgresearchgate.net These calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. elixirpublishers.com
For a molecule like 2-isopropylamino-4-methylbenzonitrile, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the isopropylamino group, which acts as an electron-donating group. The LUMO is likely to be concentrated around the electron-withdrawing nitrile group (-CN). A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT) upon electronic excitation. orientjchem.org
Global reactivity descriptors, calculated from HOMO and LUMO energies, can quantify the chemical reactivity and site selectivity of the molecule. researchgate.net These descriptors provide a theoretical basis for understanding how the molecule will interact with other chemical species.
Table 1: Representative Calculated Electronic Properties (Note: The following values are representative examples based on calculations for analogous benzonitrile (B105546) derivatives and are intended for illustrative purposes.)
| Property | Representative Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.2 eV | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | 1.5 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.85 | A measure of the ability of the molecule to attract electrons. |
| Hardness (η) | 2.35 | A measure of resistance to change in electron distribution. |
Molecular Electrostatic Potential (MEP) maps are another valuable tool. The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrile nitrogen, indicating a site for electrophilic attack, and a positive potential (blue) around the amino hydrogen, indicating a site for nucleophilic attack. elixirpublishers.comresearchgate.net
Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net By comparing the calculated vibrational spectra with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra, a detailed assignment of vibrational modes can be achieved. For this compound, characteristic frequencies for C≡N stretching, N-H bending, C-N stretching, aromatic C-H stretching, and isopropyl group vibrations would be calculated and assigned. orientjchem.org
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). ijstr.org These theoretical calculations help in the assignment of complex NMR spectra and can confirm the molecular structure. researchgate.net
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. ijstr.org For molecules with electron-donating and electron-accepting groups like this compound, TD-DFT can help identify and characterize the nature of electronic transitions, such as π→π* and intramolecular charge transfer (ICT) bands. ijstr.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. nih.gov
For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-N bond of the isopropyl group), MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov These simulations can reveal the preferred spatial arrangement of the isopropyl group relative to the benzonitrile ring and how this conformation influences the molecule's properties and interactions with its environment (e.g., solvent molecules or biological receptors). biorxiv.orgnih.gov
By simulating the molecule in a solvent, MD can also shed light on solvation effects and the nature of intermolecular forces, such as hydrogen bonding between the amino group and solvent molecules. nih.gov
Reaction Pathway Modeling and Transition State Characterization for this compound Reactions
Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The characterization of the transition state structure and its associated energy barrier (activation energy) allows for the prediction of reaction kinetics.
For instance, the synthesis of this compound can occur via reactions like the Buchwald-Hartwig amination of 2-bromo-4-methylbenzonitrile (B184184). chemicalbook.com Computational modeling of this palladium-catalyzed reaction could detail the step-by-step mechanism, including oxidative addition, ligand exchange, and reductive elimination, providing a theoretical understanding of the reaction's efficiency and potential byproducts.
In Silico Structure-Activity Relationship (SAR) Investigations of this compound Analogs
In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. nih.gov These computational methods aim to correlate the structural features of a series of molecules with their biological activity or chemical properties. By systematically modifying the structure of a lead compound, such as this compound, and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov
For analogs of this compound, a SAR investigation might explore how modifications to the substituent groups affect a specific biological target or property. For example, one could investigate:
The effect of changing the size of the alkyl group on the nitrogen atom.
The impact of adding or moving substituents on the aromatic ring.
The replacement of the nitrile group with other electron-withdrawing groups.
These in silico studies can predict the activity of novel, unsynthesized compounds, thereby guiding experimental efforts toward the most promising candidates and reducing the time and cost associated with research and development. nih.govmdpi.com
Advanced Applications and Emerging Research Paradigms of 2 Isopropylamino 4 Methylbenzonitrile
Role as a Precursor and Building Block in Complex Organic Synthesis
As an organic building block, 2-Isopropylamino-4-methylbenzonitrile is utilized in the construction of more complex molecular architectures. nih.govchemicalbook.com The reactivity of its 2-amino-benzonitrile core is particularly significant, enabling its participation in a variety of cyclization and coupling reactions.
The 2-aminobenzonitrile (B23959) moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most prominent applications is in the formation of quinazolinone scaffolds. Research has demonstrated that 2-aminobenzonitriles can be directly transformed into quinazolinones through tandem reactions catalyzed by transition metals, such as Ruthenium(II) complexes, using simple alcohol-water systems. rsc.org This sustainable method allows for the construction of a diverse range of quinazolinone derivatives. rsc.org The general reactivity of the aminobenzonitrile group suggests that this compound can serve as a substrate in similar synthetic strategies to produce quinazolinones bearing an isopropyl group on the amino nitrogen.
The synthesis of other heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, often utilizes enaminonitrile intermediates, which can be derived from precursors related to the aminobenzonitrile family. nih.govresearchgate.net These reactions highlight the broad utility of the aminobenzonitrile core in generating a wide array of heterocyclic structures, which are foundational in medicinal chemistry and materials science.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aminobenzonitrile Precursors This table is illustrative of the types of scaffolds that can be generated from the 2-aminobenzonitrile functional group present in the target compound.
| Precursor Class | Reagents/Conditions | Resulting Heterocyclic Scaffold |
|---|---|---|
| 2-Aminobenzonitriles | Ru(II) catalyst, Alcohol-Water System | Quinazolinones rsc.org |
| 2-Aminobenzonitriles | Arylboronic Acids, Palladium Catalyst | 2-Aminobenzophenones acs.org |
The heterocyclic scaffolds derived from aminobenzonitrile precursors are of significant interest due to their prevalence in biologically active molecules. nih.gov The quinazolinone core, for instance, is a key component in numerous pharmacologically active compounds. A recent study detailed the synthesis of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives, which were investigated as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a target in diabetes therapy. brieflands.com This demonstrates the direct application of benzonitrile-containing structures in the development of potential therapeutics. brieflands.com
While direct synthesis of antiviral agents from this compound is not extensively documented in the available literature, the general strategy in drug discovery involves using such building blocks to create libraries of diverse compounds for screening. nih.gov Many nitrogen-containing heterocyclic compounds, the very class of molecules synthesized from aminobenzonitriles, exhibit a wide range of biological activities, including antimicrobial and potentially antiviral properties. nih.gov Therefore, this compound represents a valuable starting material for generating novel molecular entities for evaluation as potential therapeutic agents.
Metabolomic Research and Biomarker Discovery Involving this compound
Metabolomics involves the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms. A key application is the discovery of biomarkers—specific molecules whose presence or concentration can indicate a particular disease state. mdpi.com Volatile organic compounds (VOCs) are a class of metabolites that are particularly promising for non-invasive diagnostics. hra.nhs.uk
Malignant melanoma, a serious form of skin cancer, is known to produce a distinct profile of VOCs due to its altered metabolic processes. mdpi.comnih.gov Researchers have utilized techniques like gas chromatography-mass spectrometry (GC-MS) to analyze the headspace of melanoma cell lines and have identified numerous compounds that differ significantly from those released by normal melanocytes. nih.govaminer.cn This suggests that a "volatile signature" could potentially be used for the early detection of the disease. hra.nhs.uk
Studies have successfully identified several VOCs that are differentially expressed in melanoma cells. However, based on the reviewed literature, this compound has not been specifically identified as one of these discriminant biomarkers. The field is still an active area of research, with many compounds yet to be fully characterized and validated across larger patient populations. nih.govresearchgate.net
Table 2: Selected Volatile Organic Compounds (VOCs) Identified in Melanoma Cell Line Research This table lists examples of compounds found to be differentially expressed in melanoma cell cultures, illustrating the types of molecules sought in metabolomic biomarker studies. The target compound of this article is not listed as it was not identified in the cited research.
| Compound Name | Observation in Melanoma Cells vs. Normal Melanocytes |
|---|---|
| Isoamyl alcohol | Higher levels observed in melanoma cells nih.gov |
| Isovaleric acid | Lower levels observed in melanoma cells nih.gov |
| Dimethyldisulfide | Detected in melanoma cells, but not in normal melanocytes nih.gov |
The analysis of complex biological matrices is a cornerstone of metabolomics and environmental science. These matrices can range from foods, such as dairy products, to industrial process streams, like water from biomass conversion. While these matrices contain a vast number of organic compounds, the presence of this compound in them is not specifically documented in the available scientific literature. The processing of biomass, for example, is known to produce a wide range of chemical products, but specific characterization would be required to confirm the presence of this particular nitrile. europa.eu
Investigation of this compound in Materials Science and Related Fields
Benzonitrile (B105546) derivatives as a class are valuable compounds in materials science due to the electronic properties conferred by the nitrile group and the versatility of the benzene (B151609) ring for further functionalization. ontosight.ai These compounds are explored for applications in organic electronics and as precursors to advanced materials. ontosight.ai
For example, benzonitriles are used as building blocks for liquid crystal materials owing to their chemical stability and ability to form stable liquid crystal phases. chemscene.com Furthermore, complex benzonitrile derivatives featuring donor-acceptor structures have been synthesized and investigated for their thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties, which are highly desirable for use in organic light-emitting diodes (OLEDs). rsc.org
While research specifically detailing the use of this compound in materials science is limited, its fundamental structure is consistent with that of precursors used in these fields. The benzonitrile unit can act as an electron-accepting moiety, and the isopropylamino group can serve as an electron-donating unit. This donor-acceptor arrangement is a common design principle for creating functional organic materials with specific photophysical properties. rsc.org Thus, this compound represents a potential, yet underexplored, building block for the synthesis of novel functional materials for optoelectronic applications.
Future Research Directions and Unexplored Potential of this compound
The chemical compound this compound, a substituted benzonitrile, has been identified in several distinct biological contexts, suggesting a range of potential advanced applications and promising avenues for future research. While comprehensive studies on this specific molecule are limited, its detection as a volatile organic compound (VOC) in association with disease, as a constituent of a plant-based feed additive, and as a component of a plant essential oil opens up several emerging research paradigms.
One of the most significant areas of emerging research is its potential as a biomarker for malignant melanoma. A study analyzing the volatile metabolic signature of malignant melanoma identified this compound as one of 32 volatile compounds present in melanoma tissue. nih.gov Notably, it was among 23 compounds detected exclusively in melanoma and not in matched healthy skin tissue from the same patient. nih.gov This finding points toward a potential role for this compound in the development of non-invasive diagnostic tools for this aggressive form of skin cancer. hra.nhs.uk The unique metabolic processes of cancer cells are known to produce distinct volatile signatures, and the presence of this compound in this context warrants further investigation to validate its specificity and sensitivity as a melanoma biomarker. nih.govsemanticscholar.org
Another promising research direction stems from its identification as a component of a polyherbal vitamin C feed additive for Holstein cows. This feed additive was observed to potentially act as a metabolic and inflammatory regulator, leading to improved gestation rates and a reduction in mastitis. cabidigitallibrary.orgresearchgate.net While the study did not isolate the effects of individual components, the presence of this compound in this mixture suggests a potential contribution to these beneficial outcomes. Future research could focus on isolating the compound and investigating its specific effects on metabolic pathways and inflammatory responses in livestock. This could lead to the development of more targeted and efficient feed additives to enhance animal health and productivity.
Furthermore, this compound has been detected as a minor constituent (0.3%) in the essential oil of Callitris columellaris. researchgate.net The essential oil of this plant has been reported to possess anti-inflammatory and antioxidant properties. researchgate.net This association provides a rationale for investigating the potential bioactivity of this compound itself. Its chemical structure, a substituted benzonitrile, is found in various biologically active molecules, and it is plausible that this compound contributes to the observed effects of the essential oil. Future studies could involve the synthesis and biological screening of this compound to determine if it possesses inherent anti-inflammatory, antioxidant, or antimicrobial properties. researchgate.neteopaa.com.au
The unexplored potential of this compound is significant. As a volatile organic compound, its potential extends beyond a melanoma biomarker to other diagnostic applications where VOC analysis is proving beneficial. mdpi.com Its presence in a biologically active plant essential oil and a performance-enhancing animal feed additive suggests that it may have valuable pharmacological or nutraceutical properties that have yet to be explored.
Table 1: Contexts of Identification and Potential Research Areas for this compound
| Context of Identification | Associated Biological/Chemical Matrix | Potential Research Direction |
| Volatile Organic Compound (VOC) Biomarker | Malignant Melanoma Tissue | Investigation as a non-invasive diagnostic marker for melanoma. nih.gov |
| Component of a Polyherbal Feed Additive | Plant-based Vitamin C Supplement for Livestock | Study of its role as a metabolic modulator and anti-inflammatory agent in animal health. cabidigitallibrary.orgresearchgate.net |
| Constituent of Essential Oil | Callitris columellaris Leaf Essential Oil | Exploration of its potential anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netresearchgate.net |
Future research should focus on the targeted synthesis of this compound to enable rigorous in vitro and in vivo studies. Elucidating its mechanism of action in the contexts in which it has been identified will be crucial for translating these initial observations into practical applications. The convergence of evidence from cancer metabolomics, veterinary science, and natural product chemistry provides a robust foundation for future investigations into the advanced applications of this intriguing compound.
Conclusion and Outlook on 2 Isopropylamino 4 Methylbenzonitrile Research
Synthesis of Key Research Achievements and Contributions
The primary contribution of research involving 2-isopropylamino-4-methylbenzonitrile to date lies in the establishment of reliable synthetic pathways. Two principal methods have been documented for its preparation. The first involves the reductive amination of 2-amino-4-methylbenzonitrile (B1273660) using acetone (B3395972) in the presence of a reducing agent. nih.gov A second, notable method is the Buchwald-Hartwig amination of 2-bromo-4-methylbenzonitrile (B184184) with isopropylamine (B41738), a palladium-catalyzed cross-coupling reaction that offers a versatile route to this and related aminobenzonitriles. chemicalbook.com
Beyond its synthesis, the significance of the this compound scaffold is highlighted by its inclusion in patent literature, suggesting its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. While specific biological activity data for the compound itself is not extensively reported in publicly available literature, its structural motifs are present in molecules targeting a range of biological pathways. For instance, the broader class of aminobenzonitrile derivatives has been explored for various medicinal chemistry applications.
Notably, research into structurally related compounds provides inferential evidence of the potential of the this compound core. Studies on quinazolinone derivatives incorporating a methylbenzonitrile moiety have demonstrated dipeptidyl peptidase-4 (DPP-4) inhibitory activity, a target for anti-diabetic drugs. nih.gov Furthermore, the benzonitrile (B105546) group is a well-established pharmacophore in numerous approved drugs and clinical candidates, often contributing to improved pharmacokinetic profiles and acting as a covalent or non-covalent binder to biological targets.
A summary of key synthesis parameters for this compound is presented in the interactive table below.
| Starting Material | Reagents | Reaction Type | Reported Yield |
| 2-amino-4-methylbenzonitrile | Acetone, Sodium Borohydride (B1222165), Phthalic Acid | Reductive Amination | Data not specified nih.gov |
| 2-bromo-4-methylbenzonitrile | Isopropylamine, Pd2(dba)3, BINAP, Cs2CO3 | Buchwald-Hartwig Amination | 43% chemicalbook.com |
Identification of Critical Knowledge Gaps and Future Research Priorities
Despite its established synthesis, there is a significant lack of publicly accessible data on the specific biological activity profile of this compound. This represents a critical knowledge gap. Future research should prioritize a systematic pharmacological evaluation of the compound to identify any intrinsic therapeutic potential.
Key research priorities should include:
Broad Biological Screening: Subjecting this compound to a wide range of biological assays to uncover potential activities, such as anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory effects.
Kinase Inhibition Profiling: Given that many kinase inhibitors feature an aminopyrimidine or related scaffold, and this compound can be seen as a precursor or fragment, screening against a panel of kinases could reveal unexpected activities.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives, modifying the isopropyl and methyl groups, as well as exploring reactions at the nitrile functionality, is warranted. This would help to establish clear structure-activity relationships and optimize for any identified biological activity.
Exploration in Agricultural Chemistry: The biological activity of novel chemical scaffolds is often relevant to the development of new herbicides, pesticides, or plant growth regulators. Investigating the effects of this compound in this context could open new avenues of application.
Materials Science Applications: The nitrile group can participate in the formation of polymers and other materials. Investigating the potential of this compound as a monomer or precursor for novel materials with interesting electronic or physical properties is an unexplored area.
Broader Scientific Impact and Prospective Avenues for Investigation
The broader scientific impact of this compound is currently centered on its role as a readily accessible chemical building block. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic nitrile group, makes it a valuable synthon for combinatorial chemistry and the generation of compound libraries for drug discovery.
Prospective avenues for investigation that could significantly broaden its scientific impact include:
Development as a Privileged Scaffold: Should biological activity be identified, this compound could be developed into a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification.
Use in the Synthesis of Covalent Inhibitors: The nitrile group can act as a "warhead" in covalent inhibitors, forming an irreversible bond with a target protein. Research into the reactivity of the nitrile in this compound could lead to the design of novel covalent probes and therapeutic agents.
Elucidation of Novel Bioisosteric Replacements: The isopropylamino group is often used as a bioisostere for other small alkyl groups in drug design. A deeper understanding of the conformational and electronic properties conferred by this group in the context of the 4-methylbenzonitrile scaffold could inform the design of future drug candidates.
Q & A
Q. What methodologies are used to study the compound’s interactions with biological macromolecules?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., cytochrome P450 isoforms).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Molecular Dynamics (MD) : Simulate binding stability over nanosecond timescales .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
